Tert-butyl N-dibenzothiophen-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-dibenzothiophen-4-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-17(2,3)20-16(19)18-13-9-6-8-12-11-7-4-5-10-14(11)21-15(12)13/h4-10H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFDGYZSZTZRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1SC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Precursor Synthesis and Functionalization of the Dibenzothiophene (B1670422) Core
The primary precursor for the synthesis of tert-butyl N-dibenzothiophen-4-ylcarbamate is 4-aminodibenzothiophene. The generation of this key intermediate requires the strategic functionalization of the dibenzothiophene (DBT) scaffold. Dibenzothiophene itself is a sulfur-containing heterocyclic system that is a common substructure in pharmaceuticals and organic materials. rsc.org The functionalization of such aromatic systems can be achieved through several established pathways.
Historically, the work of chemists like Gilman laid the groundwork for the functionalization of heterocycles such as dibenzothiophene through directed metalation reactions. acs.orgnih.gov Modern approaches have expanded upon this foundation. One common strategy involves electrophilic aromatic substitution. For instance, nitration of the dibenzothiophene core, followed by a reduction of the resulting nitro group, provides a direct route to the desired 4-aminodibenzothiophene.
More recent and sophisticated methods focus on direct C-H activation or functionalization, which offer more efficient and atom-economical routes. researchgate.net For example, a sulfoxide-directed C-H metalation–boration of dibenzothiophene-5-oxide (DBTO) has been developed. rsc.org This process allows for the regioselective introduction of a boryl group at the 4-position, which can then be converted to an amino group through subsequent transformations. This method provides high regioselectivity, which is often a challenge in the functionalization of polycyclic aromatic systems. rsc.org Palladium-catalyzed reactions have also been employed to create functionalized dibenzothiophenes from precursors like 2-biphenylyl disulfides or diaryl sulfides, demonstrating the versatility of transition metal catalysis in accessing substituted DBT derivatives. researchgate.net
Formation of the N-Dibenzothiophen-4-ylcarbamate Moiety
Once 4-aminodibenzothiophene is obtained, the subsequent step is the formation of the carbamate (B1207046) linkage. This transformation involves the reaction of the primary amino group with a suitable reagent to introduce the tert-butoxycarbonyl (Boc) group. The Boc group is one of the most widely used amine-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. nih.gov
Utilizing Carbon Dioxide as a C1 Synthon for Carbamate Synthesis
In recent years, the use of carbon dioxide (CO₂) as a C1 synthon has gained significant traction as a green and sustainable approach to chemical synthesis. psu.edu CO₂ is an abundant, non-toxic, and renewable resource, making it an attractive alternative to hazardous reagents like phosgene. psu.edu The direct synthesis of carbamates from amines, alcohols, and CO₂ is a key application of this methodology. psu.edursc.org
The general mechanism involves the reaction of an amine with CO₂ to form a carbamic acid intermediate. acs.org This intermediate is then typically trapped by an alcohol (in this case, a source of a tert-butyl group) or an alkylating agent to yield the final carbamate. acs.orgnih.gov This process often requires a catalyst to proceed efficiently under mild conditions. rsc.org Basic catalysts, in particular, have been shown to be effective in converting amines to carbamates with good yields. psu.edursc.org While this method is powerful for many aliphatic amines, its application to aromatic amines like 4-aminodibenzothiophene would depend on optimizing reaction conditions to drive the equilibrium toward product formation. psu.edu
Application of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in N-Protection Strategies
The most common and synthetically reliable method for introducing a Boc group onto an amine is through the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.org This reagent reacts readily with primary and secondary amines to form N-tert-butoxycarbonyl derivatives. wikipedia.orgnumberanalytics.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. numberanalytics.com This process is highly efficient for a wide array of amines, including aromatic and heterocyclic amines. mychemblog.comorganic-chemistry.org
The reaction of 4-aminodibenzothiophene with Boc₂O would proceed under standard conditions, typically in the presence of a base, to yield this compound. The resulting carbamate masks the nucleophilicity of the amine, allowing for further synthetic manipulations at other positions of the dibenzothiophene ring if required. wikipedia.org
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the N-Boc protection reaction can be significantly influenced by the choice of reagents and reaction conditions. numberanalytics.com Key parameters that are often optimized include the base, solvent, temperature, and reaction time.
Base: While some reactive amines can undergo N-Boc protection without a base, the reaction is typically accelerated by the addition of one. Mild bases like sodium bicarbonate or triethylamine (B128534) (Et₃N) are commonly used. numberanalytics.com For less reactive or sterically hindered amines, a more potent catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed in catalytic amounts. numberanalytics.commychemblog.com
Solvent: The choice of solvent can impact reaction rates and selectivity. A variety of solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are effective. mychemblog.comnumberanalytics.com Aqueous or water-acetone systems have also been described as eco-friendly options that can lead to excellent yields. nih.gov In some cases, solvent-free conditions have been developed, offering a greener and more efficient protocol. researchgate.net
Temperature: Most N-Boc protection reactions proceed efficiently at room temperature, although gentle heating or cooling to 0 °C may be used to control reactivity or minimize side reactions. mychemblog.com
The table below summarizes typical conditions used for the N-Boc protection of various amines, which are analogous to the synthesis of the title compound.
| Amine Substrate | Reagent | Base / Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Aniline | Boc₂O | Amberlite-IR 120 | Solvent-free | Room Temp | 99 | |
| Pyrrolidine (B122466) | Boc₂O | Triethylamine | DCM | Room Temp | 100 | mychemblog.com |
| Various Amines | Boc₂O | None (Catalyst-free) | Water | Room Temp | High | organic-chemistry.org |
| Structurally Diverse Amines | Boc₂O | Lithium Hydroxide | Solvent-free | Room Temp | Excellent | researchgate.net |
| Functionalized Amines | Boc₂O | Imidazolium Ionic Liquid | Solvent-free | Room Temp | Excellent | organic-chemistry.org |
| Aldehyde + Amine (Tandem) | Boc₂O + STAB | Triethylamine | CH₂Cl₂ | Room Temp | High | nih.gov |
Stereochemical Control and Diastereoselective Approaches in Carbamate Formation
The concept of stereochemical control is fundamental in modern organic synthesis, particularly for chiral molecules intended for biological applications. youtube.com However, the target compound, this compound, is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, its synthesis from achiral 4-aminodibenzothiophene does not require stereochemical control.
Nonetheless, it is pertinent to discuss stereoselective strategies in the broader context of carbamate synthesis and dibenzothiophene chemistry. If the dibenzothiophene core were substituted with a chiral auxiliary or possessed a pre-existing stereocenter, the formation of the carbamate could potentially be influenced by this element. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. youtube.com
Furthermore, recent advances have demonstrated the possibility of creating sulfur-centered chirality. For example, enantioselective exchange at S(VI) centers in related sulfur-containing heterocycles has been achieved, highlighting the potential for creating chiral dibenzothiophene derivatives. acs.org While not directly applicable to the synthesis of the title compound, these advanced methods underscore the evolving capabilities in the stereoselective synthesis of complex heterocyclic molecules. acs.orgnih.gov
Catalytic Systems for Enhanced Efficiency in this compound Synthesis
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of chemical transformations. In the synthesis of this compound, various catalytic systems can be employed, particularly for the N-tert-butoxycarbonylation step.
For syntheses utilizing CO₂, catalytic systems are essential for activating the relatively inert CO₂ molecule or the amine. acs.org Basic catalysts, including cesium carbonate or other alkali-metal compounds, have proven effective for this transformation. psu.edu
In the more conventional reaction with Boc₂O, catalysis is used to accelerate the reaction, especially for unreactive substrates. organic-chemistry.org
Homogeneous Catalysts: DMAP is a widely used and highly effective nucleophilic catalyst for this reaction. mychemblog.com Ionic liquids, such as 1-alkyl-3-methylimidazolium-based salts, have also emerged as efficient catalysts that can be recycled. organic-chemistry.org
Heterogeneous Catalysts: To simplify product purification and improve sustainability, solid-supported catalysts have been developed. Amberlite-IR 120, a strongly acidic ion-exchange resin, has been shown to be a highly efficient and recyclable catalyst for N-Boc protection under solvent-free conditions. Other heterogeneous systems include Lewis acids like perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) and nanocerium oxide, which also promote the reaction efficiently under mild, solvent-free conditions. organic-chemistry.orgresearchgate.net
Transition Metal Catalysts: While less common for standard Boc protection, palladium catalysts are indispensable for the C-H functionalization and cross-coupling reactions used to prepare the 4-aminodibenzothiophene precursor. rsc.orgmdpi.com Catalytic systems based on palladium acetate (B1210297) with specialized phosphine (B1218219) ligands are often employed for these advanced synthetic steps. mdpi.com
The selection of an appropriate catalytic system depends on the specific substrate, desired reaction conditions (e.g., solvent-free, mild temperature), and considerations for process scalability and sustainability.
Implementation of Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound, a molecule of interest in medicinal and materials chemistry, traditionally involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles to its synthesis is crucial for developing more sustainable and environmentally benign processes. A key strategy involves minimizing derivatization steps and employing safer, more efficient catalytic methods.
The synthesis can be logically divided into two primary stages: the formation of the 4-aminodibenzothiophene precursor and its subsequent N-tert-butoxycarbonylation (N-Boc protection).
Synthesis of 4-Aminodibenzothiophene Precursor
A conventional route to 4-aminodibenzothiophene involves the nitration of dibenzothiophene to yield 4-nitrodibenzothiophene, followed by the reduction of the nitro group. While effective, this pathway often employs harsh nitrating agents and traditional reducing agents that are environmentally problematic.
Greener Reduction of 4-Nitrodibenzothiophene: The reduction of nitroarenes is a well-studied transformation where numerous green methodologies have been developed. rsc.org These methods focus on replacing stoichiometric metal reductants with catalytic systems that are more efficient and produce less waste.
Catalytic Hydrogenation: The use of heterogeneous catalysts with molecular hydrogen is a cornerstone of green reduction processes. Nanoparticle catalysts, such as platinum (Pt) or palladium (Pd) supported on materials like carbon or metal-organic frameworks (MOFs), have shown high efficacy and selectivity for nitro group reduction under mild conditions. rsc.org For instance, platinum nanoparticles have been used for the chemoselective reduction of functionalized nitroarenes at room temperature and atmospheric pressure of hydrogen. rsc.org Similarly, copper and cobalt-based nanoparticles have been explored as more earth-abundant and cost-effective alternatives. rsc.org
Transfer Hydrogenation: This approach avoids the direct use of high-pressure hydrogen gas, instead utilizing safer hydrogen donors like formic acid or hydrazine (B178648) in the presence of a catalyst.
Reduction in Green Solvents: Performing the reduction in environmentally benign solvents like water or supercritical CO2 significantly improves the green profile of the synthesis. rsc.org For example, the reduction of nitroarenes has been successfully carried out using zinc powder in water, facilitated by a recyclable polyethylene (B3416737) glycol (PEG)-grafted silica gel as a phase transfer catalyst. This method offers excellent chemoselectivity, leaving other sensitive functional groups intact.
Direct Amination as a Greener Alternative: A more atom-economical and streamlined approach to 4-aminodibenzothiophene involves a direct C-N bond formation, bypassing the nitration and reduction steps altogether. A copper-catalyzed Ullmann-type reaction has been reported for the direct amination of 4-bromodibenzothiophene (B1267965) using aqueous ammonia (B1221849) as the nitrogen source. nih.gov This method is advantageous as it uses an inexpensive catalyst and a readily available, convenient source of ammonia, making the protocol both environmentally and economically favorable. nih.gov The reaction proceeds to give 4-aminodibenzothiophene in good yield. nih.gov
N-tert-Butoxycarbonylation (N-Boc Protection)
The final step in the synthesis is the protection of the amino group of 4-aminodibenzothiophene with a tert-butoxycarbonyl (Boc) group. Traditional methods often utilize di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) in chlorinated solvents. Greener alternatives focus on eliminating hazardous solvents and catalysts.
Catalyst-Free Synthesis in Water: A highly attractive green method is the catalyst-free, chemoselective N-Boc protection of amines using (Boc)₂O in water. nih.gov This approach avoids the use of any organic solvent or catalyst, with the product often precipitating out of the reaction mixture, simplifying purification.
Use of Recyclable Catalysts: Heterogeneous acid catalysts offer a green alternative to homogeneous catalysts. Resins such as Amberlite-IR 120 and Indion 190 have been effectively used to catalyze the N-Boc protection of amines under solvent-free or mild conditions. researchgate.net These resin catalysts can be easily recovered by simple filtration and reused multiple times without a significant loss in activity, adhering to the principles of waste reduction and catalyst recycling. researchgate.net
Rate Acceleration in Alcoholic Solvents: Research has shown that alcoholic solvents like methanol (B129727) can significantly enhance the rate of Boc protection of aromatic amines at room temperature, often without the need for a base. wuxibiology.com This can lead to shorter reaction times and reduced energy consumption. Quantum mechanics calculations suggest that the alcohol stabilizes the transition state through hydrogen bonding. wuxibiology.com Polyethylene glycol (PEG) has also been employed as a green reaction medium for this transformation. researchgate.net
Thermolytic Deprotection as a Selective Method: While this article focuses on synthesis, it is relevant to note that green principles also apply to deprotection. Selective thermal deprotection of N-Boc groups can be achieved in continuous flow systems, sometimes eliminating the need for acid catalysts. acs.org
The following table summarizes and compares different synthetic strategies, highlighting the advantages of implementing green chemistry principles.
| Synthetic Step | Method | Reagents & Catalysts | Solvent | Key Green Chemistry Aspects | Yield (%) |
|---|---|---|---|---|---|
| Synthesis of 4-Aminodibenzothiophene | Traditional Nitration/Reduction | HNO₃/H₂SO₄ then Fe/HCl or SnCl₂ | Acidic medium, Organic Solvents | Generates significant acid and metal waste. | Variable |
| Greener Catalytic Reduction | 4-Nitrodibenzothiophene, H₂ or H-donor, Nanocatalyst (e.g., Pt, Pd, Cu) | Green Solvents (Water, scCO₂) | High atom economy, catalyst recyclability, use of safer solvents, milder conditions. rsc.org | High | |
| Direct Copper-Catalyzed Amination | 4-Bromodibenzothiophene, Cu₂O, Aqueous Ammonia | N-Methyl-2-pyrrolidone (NMP) | Bypasses nitration/reduction steps, uses inexpensive catalyst and safer amine source. nih.gov | 71 nih.gov | |
| N-Boc Protection of 4-Aminodibenzothiophene | Traditional Method | (Boc)₂O, DMAP or other base | Chlorinated Solvents (e.g., DCM) | Uses hazardous solvents and stoichiometric base. | High |
| Catalyst-Free in Water | (Boc)₂O | Water/Acetone | Eliminates organic solvents and catalysts, simplified workup. nih.gov | Good to Excellent nih.gov | |
| Recyclable Resin Catalyst | (Boc)₂O, Indion 190 or Amberlite-IR 120 | Solvent-free or Green Solvent | Recyclable heterogeneous catalyst, mild conditions, short reaction times. researchgate.net | High researchgate.net |
By integrating these greener strategies, the synthesis of this compound can be significantly improved in terms of environmental impact, safety, and efficiency, aligning the production of this valuable compound with the principles of sustainable chemistry.
Chemical Reactivity and Transformation Profiles
Reactions at the Carbamate (B1207046) Functional Group: Deprotection and Derivatization
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific, often acidic, conditions. lookchem.com
Deprotection: The most common reaction at the carbamate functional group is its removal, or deprotection, to reveal the free amine, 4-aminodibenzothiophene. This is typically achieved under acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or with aqueous phosphoric acid can effectively cleave the Boc group. organic-chemistry.orgmdpi.com The use of tetra-n-butylammonium fluoride (B91410) (Bu4NF) has also been reported as a mild and selective method for the deprotection of Boc-protected amines, offering an alternative to acidic methods. lookchem.com
Derivatization: While less common than deprotection, the carbamate nitrogen can, under certain conditions, undergo further reactions. However, the primary utility of the Boc group is as a protecting group to be removed at a later synthetic stage.
| Reagent | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane, room temperature | Common and effective method. mdpi.com |
| Aqueous Phosphoric Acid | - | Environmentally benign and mild. organic-chemistry.org |
| Tetra-n-butylammonium fluoride (Bu4NF) | Refluxing THF | Mild and selective cleavage. lookchem.com |
Reactivity of the Dibenzothiophene (B1670422) Core in the Presence of the Carbamate Substituent
The N-Boc-carbamate group significantly influences the reactivity of the dibenzothiophene core, particularly through directed metalation strategies.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The carbamate group, specifically the carbonyl oxygen, can act as a directed metalation group (DMG) by coordinating to a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgacs.org This coordination directs the deprotonation to the adjacent ortho position, which in the case of tert-butyl N-dibenzothiophen-4-ylcarbamate is the C5 position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C5 position with high regioselectivity. wikipedia.orgacs.org
The general principle of DoM involves the interaction of the DMG with the lithium of the organolithium reagent, forming a pre-lithiation complex that facilitates deprotonation of the nearest ortho-proton. baranlab.orgnih.gov
| Reagent Type | Examples | Role in Reaction |
| Strong Base | n-Butyllithium, sec-Butyllithium, t-Butyllithium | Deprotonation of the aromatic ring. uwindsor.ca |
| Additive | Tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing reactivity. acs.orgharvard.edu |
| Electrophile | Aldehydes, ketones, alkyl halides, CO2, etc. | Reacts with the aryllithium intermediate. wikipedia.orgacs.org |
Electrophilic Aromatic Substitution: The dibenzothiophene ring system is generally susceptible to electrophilic attack. The position of substitution is influenced by the existing substituents. The electron-donating nature of the nitrogen atom of the carbamate group, through resonance, would be expected to activate the ring towards electrophilic attack, primarily at positions ortho and para to the carbamate. However, the bulky tert-butyl group may sterically hinder attack at the C3 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orglibretexts.org For example, bromination of a similar naphthalenic carbamate system using N-bromosuccinimide has been reported. chemicalbook.com
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the dibenzothiophene core of this specific molecule is less common, as the ring system is electron-rich. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are not inherent to this compound.
Cross-Coupling Reactions and Diversification of the this compound Scaffold
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of the C-H bonds of this compound is possible, it is more common to first introduce a halide or triflate group onto the dibenzothiophene ring, often via directed metalation, to serve as a handle for these reactions.
Common cross-coupling reactions include:
Suzuki Coupling: Reaction of an aryl halide with an organoboron compound. mdpi.comnih.gov
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net
Stille Coupling: Coupling of an organotin compound with an organohalide. nih.gov
Negishi Coupling: Reaction between an organozinc compound and an organohalide. nih.gov
For instance, palladium-catalyzed cross-coupling of tert-butyl carbamate with various aryl halides has been shown to proceed in moderate to excellent yields. researchgate.net Similarly, Suzuki cross-coupling reactions have been successfully performed on carbamate-protected aryl bromides. mdpi.comresearchgate.net
| Reaction Name | Coupling Partners | Catalyst System (Example) |
| Suzuki Coupling | Aryl halide + Organoboron | Pd(PPh3)4, base. mdpi.comresearchgate.net |
| Buchwald-Hartwig Amination | Aryl halide + Amine | Pd precatalyst, ligand (e.g., XPhos), base. researchgate.net |
| Stille Coupling | Organohalide + Organotin | Pd catalyst, ligand (e.g., P(t-Bu)3). nih.gov |
| Negishi Coupling | Organohalide + Organozinc | Pd(P(t-Bu)3)2. nih.gov |
Cyclization and Rearrangement Reactions Involving the Carbamate or Dibenzothiophene Units
Cyclization Reactions: Intramolecular cyclization reactions can be envisioned where a functional group, introduced elsewhere on the molecule, reacts with either the carbamate or the dibenzothiophene ring. For example, a nitrile anion cyclization strategy has been used to form pyrrolidine (B122466) rings in other systems. researchgate.net
Rearrangement Reactions: The anionic ortho-Fries rearrangement is a notable reaction of aryl carbamates. nih.gov Under the conditions of directed metalation (strong base), but in the absence of an external electrophile, the lithiated intermediate can rearrange upon warming to form a salicylamide (B354443) derivative. nih.govacs.org While this is well-documented for O-aryl carbamates, analogous rearrangements for N-aryl carbamates are less common but could potentially occur under specific conditions. Another relevant transformation is the Curtius rearrangement, which is used in the synthesis of tert-butyl N-(thiophen-2-yl)carbamate from thiophene-2-carbonyl azide (B81097) and tert-butyl alcohol. nih.gov
Mechanistic Investigations of Key Transformations
The mechanism of directed ortho-metalation is generally understood to proceed through a "complex-induced proximity effect" (CIPE). baranlab.orgnih.gov The organolithium base coordinates to the heteroatom of the directing group, bringing the base into close proximity with the ortho-proton and facilitating its abstraction. baranlab.orgnih.gov
For cross-coupling reactions, the catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic coupling partner, and reductive elimination to form the product and regenerate the palladium(0) catalyst.
Mechanistic studies of rearrangements like the anionic ortho-Fries rearrangement indicate a process involving the migration of the carbamoyl (B1232498) group from the nitrogen to the ortho-lithiated carbon.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For tert-butyl N-dibenzothiophen-4-ylcarbamate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete assignment of all proton and carbon signals and to gain insight into the molecule's conformation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dibenzothiophene (B1670422) core and the protons of the tert-butyl group. The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the fused rings. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.5 ppm, a characteristic chemical shift for this group. nih.govorganic-chemistry.org The N-H proton of the carbamate (B1207046) linkage would give rise to a broader singlet, with its chemical shift being sensitive to solvent and concentration. nih.gov
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. The dibenzothiophene moiety would exhibit a series of signals in the aromatic region (typically 110-150 ppm). ijprajournal.comlibretexts.org The quaternary carbons of the dibenzothiophene skeleton would generally have lower intensities. The carbonyl carbon of the carbamate group is expected to resonate in the downfield region, around 153-155 ppm. nih.gov The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the three equivalent methyl carbons would produce a single signal around 28 ppm. nih.govlibretexts.org
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the complex proton and carbon signals of the dibenzothiophene core. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connectivity within the aromatic spin systems. HSQC spectra correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on their attached protons. For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could be employed. These techniques can reveal through-space interactions between protons, providing insights into the preferred orientation of the tert-butyl carbamate group relative to the dibenzothiophene plane. The existence of rotamers due to restricted rotation around the N-C(O) bond could also be investigated using variable temperature NMR studies. researchgate.netspectrabase.com
**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-butyl N-dibenzothiophen-4-ylcarbamate***
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Dibenzothiophene Aromatic Protons | 7.0 - 8.5 (multiplets) | 110 - 150 |
| Carbamate N-H | 6.5 - 9.5 (broad singlet) | - |
| tert-butyl CH₃ | ~1.5 (singlet) | ~28 |
| tert-butyl Quaternary C | - | ~80 |
| Carbonyl C=O | - | ~153 |
Predicted values are based on typical chemical shifts for similar functional groups and structures. nih.govijprajournal.comlibretexts.orgorganicchemistrydata.orgorganicchemistrydata.orgchemicalbook.comchemicalbook.com
Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis in Reaction Monitoring
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Exact Mass Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or other soft ionization techniques, would be used to determine the exact mass of the [M+H]⁺ or [M+Na]⁺ adduct of this compound. This allows for the calculation of the molecular formula with high accuracy, confirming the elemental composition of the synthesized molecule. nih.gov
Fragmentation Pathway Analysis: In tandem mass spectrometry (MS/MS) experiments, the protonated molecule is subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. For this compound, a prominent fragmentation pathway would involve the loss of the tert-butyl group as isobutylene (B52900) (a loss of 56 Da), a common fragmentation for Boc-protected amines. nih.govnih.gov Another expected fragmentation is the loss of the entire Boc group (a loss of 100 Da). Further fragmentation of the dibenzothiophen-4-ylaminium cation could lead to the loss of HCN or other small neutral molecules, providing further structural confirmation. The analysis of these fragmentation patterns is invaluable for confirming the identity of the compound and can be used for reaction monitoring in its synthesis. nih.govresearchgate.net
**Table 2: Expected Key Fragment Ions in the Mass Spectrum of tert-butyl N-dibenzothiophen-4-ylcarbamate***
| Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecule |
| [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group |
| [M - C₅H₉O₂]⁺ | Loss of the entire Boc group |
| [C₁₂H₈SNH₂]⁺ | Dibenzothiophen-4-ylaminium cation |
M represents the molecular weight of the parent compound. nih.govnih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Interactions
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A prominent feature would be the N-H stretching vibration of the carbamate, typically appearing as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group is also a strong and characteristic absorption, expected around 1700-1730 cm⁻¹. The C-H stretching vibrations of the aromatic dibenzothiophene core and the aliphatic tert-butyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The spectrum would also contain a "fingerprint" region (below 1500 cm⁻¹) with a complex pattern of absorptions corresponding to various C-C and C-S stretching and bending vibrations of the dibenzothiophene ring system. chemicalbook.comnist.govnih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching and ring breathing modes of the dibenzothiophene moiety are typically strong in the Raman spectrum. The C-S stretching vibration within the thiophene (B33073) ring would also be observable. While the C=O stretch is also Raman active, it is generally weaker than in the IR spectrum. The symmetric stretching of the C-C bonds in the tert-butyl group would also be expected.
**Table 3: Key Expected Vibrational Frequencies for tert-butyl N-dibenzothiophen-4-ylcarbamate***
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3200 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=O Stretch (Carbonyl) | 1700 - 1730 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
| C-S Stretch | 600 - 800 | Raman |
These are general ranges and can be influenced by the specific molecular environment. chemicalbook.comnist.govnih.gov
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions in Solid State
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would yield precise information on bond lengths, bond angles, and torsional angles. researchgate.netmdpi.commdpi.comnih.gov
Intermolecular Interactions: X-ray crystallography would also elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Hydrogen bonding involving the N-H group of the carbamate and the carbonyl oxygen is expected to be a dominant interaction, potentially leading to the formation of chains or dimeric structures. mdpi.com Pi-pi stacking interactions between the aromatic dibenzothiophene rings of adjacent molecules may also play a significant role in the crystal packing. beilstein-journals.org Understanding these interactions is important for predicting the solid-state properties of the material.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Transitions and Photophysical Behavior
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorptions characteristic of the dibenzothiophene chromophore. Dibenzothiophene itself exhibits multiple absorption bands in the UV region. nih.govnist.gov The introduction of the amino-carbamate group at the 4-position is likely to cause a red-shift (bathochromic shift) of these absorption bands due to the extension of the conjugated system and the electron-donating nature of the nitrogen atom. The spectrum would likely show complex, broad absorption bands resulting from π-π* and potentially n-π* electronic transitions within the molecule. nih.govnih.gov
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties, including the quantum yield and lifetime, would be influenced by the nature of the substituent and the solvent environment. N-substituted dibenzothiophenes have been shown to be fluorescent, and the position of the emission maximum would be sensitive to the electronic properties of the carbamate group. nih.gov The study of its photophysical properties could reveal potential applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs). nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of tert-butyl N-dibenzothiophen-4-ylcarbamate. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies.
Detailed research findings from computational studies on analogous aromatic carbamates, such as tert-butyl N-(thiophen-2-yl)carbamate, offer a strong precedent for the types of insights achievable for the dibenzothiophene (B1670422) derivative. nih.gov For instance, calculations using DFT methods like B3LYP and M06-2X with a 6-311++G(d,p) basis set are utilized to optimize the molecular geometry and compute key electronic parameters. nih.gov
A critical aspect of these investigations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov For tert-butyl N-(thiophen-2-yl)carbamate, these values have been calculated, providing a benchmark for understanding the electronic behavior of similar structures. nih.gov
Table 1: Calculated Electronic Properties for an Analogous Carbamate (B1207046)
This table presents theoretical data for tert-butyl N-(thiophen-2-yl)carbamate, a structurally related analogue, to illustrate the typical outputs of quantum chemical calculations.
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -0.8 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.7 | Chemical stability and reactivity |
Data sourced from studies on tert-butyl N-(thiophen-2-yl)carbamate. nih.gov
These calculations reveal how the electronic density is distributed across the molecule, identifying regions that are electron-rich or electron-poor, which is vital for predicting sites of electrophilic or nucleophilic attack.
Elucidation of Reaction Mechanisms and Transition States via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of detailed reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies associated with transition states.
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the methodology is widely applied to similar systems. For example, in the synthesis of carbamates, DFT can be used to model the Curtius rearrangement, a common synthetic route. nih.gov Such a study would involve:
Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (e.g., an acyl azide (B81097) and an alcohol) and the final carbamate product.
Transition State Searching: Identifying the high-energy transition state structure that connects the reactants and products. Algorithms like the Berny optimization are used to locate these saddle points on the potential energy surface.
This analysis provides a step-by-step understanding of the bond-breaking and bond-forming processes, offering insights into the factors that control the reaction rate and selectivity. For this compound, such studies could predict the most favorable conditions for its synthesis or its reactivity in subsequent chemical transformations.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological and chemical activity of a flexible molecule like this compound is governed by its three-dimensional shape and conformational dynamics. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers), while molecular dynamics (MD) simulations model how the molecule moves and changes shape over time.
A comprehensive conformational search is typically the first step. chemrxiv.org This involves systematically rotating the rotatable bonds in the molecule—such as the C-N bond of the carbamate group and the bond connecting the nitrogen to the dibenzothiophene ring—to generate a wide range of possible 3D structures. These initial geometries are then optimized using quantum chemical methods to find the local energy minima on the potential energy surface. chemrxiv.org
The relative stability of these conformers is determined by their Gibbs free energy. chemrxiv.org Studies on similar Boc-carbamate monomers have shown that specific dihedral angles are preferred due to factors like steric hindrance and intramolecular hydrogen bonding. chemrxiv.org For instance, interactions between the bulky tert-butyl group and the aromatic ring system significantly influence the conformational landscape.
Table 2: Illustrative Conformational Analysis of a Carbamate Monomer
This table is based on findings for a generic Boc-carbamate monomer to demonstrate the results of a typical conformational analysis.
| Conformer ID | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle (Φ) | Stabilizing Interactions |
| #1 | 0.00 | -60° | Intramolecular H-bond |
| #2 | 0.45 | 60° | Steric avoidance |
| #3 | 1.20 | -180° | Minimal steric clash |
| #4 | 1.55 | -65° | Intramolecular H-bond |
Data adapted from a representative conformational analysis of a Boc-carbamate monomer. chemrxiv.org
Molecular dynamics simulations provide further insight by simulating the atomic motions of the molecule in a solvent environment over time. mdpi.com These simulations can reveal the pathways of interconversion between different conformers and calculate the population of each conformer at a given temperature, offering a dynamic picture of the molecule's structural behavior. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures. This synergy between theory and experiment is crucial for confirming the identity and stereochemistry of a synthesized compound.
For this compound, DFT calculations can predict various spectroscopic data:
Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be computed. These theoretical spectra can be compared directly with experimental FT-IR spectra. nih.gov A close match between the calculated and observed peak positions and patterns confirms the proposed molecular structure. For instance, the characteristic C=O stretching frequency of the carbamate group is a key feature that can be accurately predicted. chemrxiv.org
NMR Spectra: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated to predict chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the assignment of complex spectra and confirm the molecule's connectivity and conformation. chemrxiv.org
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Thiophene (B33073) Carbamate
This table shows data for tert-butyl N-(thiophen-2-yl)carbamate to illustrate the validation process.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |
| N-H Stretch | 3250 | 3255 | Amide N-H bond |
| C-H Aromatic Stretch | 3108 | 3110 | Thiophene C-H bonds |
| C=O Stretch | 1730 | 1735 | Carbamate carbonyl |
| C-N Stretch | 1250 | 1252 | Carbamate C-N bond |
Data sourced from studies on tert-butyl N-(thiophen-2-yl)carbamate. nih.gov
Discrepancies between predicted and experimental spectra can often be resolved by considering a Boltzmann-weighted average of the spectra of several low-energy conformers, reflecting the conformational diversity of the molecule in solution. chemrxiv.org
Modeling of Structure-Reactivity Relationships and Design Principles
A primary goal of computational chemistry is to establish structure-reactivity relationships (SRRs), which describe how changes in a molecule's structure affect its chemical behavior. By modeling these relationships, new molecules with desired properties can be designed in silico, saving significant time and resources in the laboratory.
For this compound, SRR studies could explore how modifications to its structure would impact its reactivity or biological activity. For example:
Substituent Effects: DFT calculations can predict how adding electron-donating or electron-withdrawing groups to the dibenzothiophene ring system would alter the molecule's electronic properties (e.g., HOMO/LUMO energies) and, consequently, its reactivity in, for instance, electrophilic aromatic substitution reactions.
Reactivity Descriptors: Computational models can calculate various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. These descriptors quantify the molecule's reactivity and can be used to build predictive models.
By systematically studying a series of related compounds, computational chemists can develop design principles. For example, a model might predict that a specific substituent at a particular position on the dibenzothiophene core will maximize a desired property. This predictive power is invaluable for the rational design of new functional materials or therapeutic agents based on the this compound scaffold.
Applications in Advanced Organic Synthesis and Materials Science
Tert-butyl N-dibenzothiophen-4-ylcarbamate as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The primary role of this compound in organic synthesis is that of a versatile intermediate. This utility stems directly from the presence of the tert-butoxycarbonyl (Boc) group, one of the most widely used protecting groups for amines in modern synthetic chemistry. The Boc group is chemically robust, withstanding a variety of reaction conditions, yet it can be removed cleanly under specific, mild acidic conditions. This allows for the selective unmasking of the highly reactive 4-amino-dibenzothiophene core at a desired point in a synthetic sequence.
This strategy enables chemists to perform modifications on the dibenzothiophene (B1670422) ring system without interference from the nucleophilic amine. For example, electrophilic substitution reactions, which typically occur at positions 2 and 8 on the dibenzothiophene ring, can be carried out on the protected intermediate. oldcitypublishing.com Following these modifications, the Boc group can be cleaved to reveal the amine, which then becomes available for subsequent reactions such as amide bond formation, alkylation, or participation in cyclization reactions. researchgate.net This two-step approach is fundamental in constructing complex molecules where precise control over reactivity is paramount. The synthesis of substituted benzamido-phenylcarbamates, for instance, often relies on the condensation of a Boc-protected amino precursor with various carboxylic acids using coupling reagents. researchgate.net
Table 1: Synthetic Utility of the Boc-Protected Amine
| Reaction Type | Role of Boc-Protected Amine | Potential Product Class |
| Amide Coupling | Serves as a stable precursor that, after deprotection, reveals the primary amine for coupling with activated carboxylic acids. researchgate.net | Biologically active amides, polymer precursors. |
| Suzuki Cross-Coupling | The protected intermediate allows for palladium-catalyzed cross-coupling reactions at other positions of the aromatic core without side reactions involving the amine. | Functionalized biaryls, complex aromatic systems. |
| Electrophilic Aromatic Substitution | The inert nature of the Boc-protected amine directs substitution to other positions on the dibenzothiophene ring. oldcitypublishing.com | Halogenated, nitrated, or acylated dibenzothiophene derivatives. |
Contribution to the Synthesis of Nitrogen-Containing Heterocycles and Annulated Systems
The deprotected derivative of this compound, 4-aminodibenzothiophene, is an ideal starting point for the synthesis of novel nitrogen-containing heterocycles. These structures, where a new ring is fused onto the existing dibenzothiophene framework (a process known as annulation), are of significant interest in medicinal chemistry and materials science. The aromatic amine of 4-aminodibenzothiophene can act as a nucleophile in reactions designed to build new ring systems.
For example, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings. Similarly, reactions with α-haloketones followed by intramolecular cyclization can yield fused pyrrole (B145914) or indole (B1671886) analogues. The generation of dianions from related sulfonamides has been shown to facilitate cyclization reactions to form benzothiazine derivatives. This general strategy of using an aromatic amine to construct a new heterocyclic ring is a cornerstone of synthetic chemistry for producing polycyclic aromatic compounds with tailored properties.
Role in Ligand Development for Catalysis and Coordination Chemistry
The dibenzothiophene scaffold is an attractive platform for the design of ligands used in catalysis and coordination chemistry. Its rigid, planar structure can provide a well-defined geometry around a metal center. Furthermore, the sulfur atom within the thiophene (B33073) ring is a soft donor atom that can coordinate to various transition metals. Thiophene-based molecules have been extensively developed as ligands for detecting protein aggregates, highlighting their versatile binding properties.
This compound serves as a key precursor in this context. After removal of the Boc protecting group, the resulting 4-aminodibenzothiophene can be readily functionalized. The amine can be converted into a variety of coordinating groups, such as phosphines, imines, or amides, by reacting it with appropriate reagents. This allows for the synthesis of multidentate ligands where the dibenzothiophene unit acts as a backbone, holding the coordinating atoms in a specific spatial arrangement. The synthesis of related diimine ligands often starts from precursors like tert-butyl N-(thiophen-2-yl)carbamate. Such tailored ligands are crucial for developing catalysts with high activity and selectivity for specific chemical transformations.
Integration into Functional Materials and Polymers for Optoelectronic or Other Specialized Applications
Dibenzothiophene and its derivatives are well-regarded for their potential in the field of materials science, particularly for optoelectronic applications. The extended π-conjugated system of the dibenzothiophene core imparts desirable electronic and photophysical properties, such as high charge carrier mobility and fluorescence. These characteristics make them suitable building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
This compound is a strategic monomer precursor for incorporating the dibenzothiophene unit into polymers. After deprotection, the 4-aminodibenzothiophene can be polymerized with other monomers, such as dicarboxylic acids or dianhydrides, to form polyamides or polyimides. The resulting polymers would feature the robust, electronically active dibenzothiophene moiety as part of the polymer backbone. This approach allows for the creation of new materials that combine the desirable processing characteristics of polymers with the specific optoelectronic functions of the dibenzothiophene unit. The carbazole (B46965) moiety, which is structurally similar to dibenzothiophene, is widely used in designing polymers for optoelectronics.
Table 2: Potential Contribution of the Dibenzothiophene Moiety to Functional Materials
| Property | Contribution of Dibenzothiophene Core | Potential Application |
| Photoluminescence | The rigid, conjugated structure often leads to efficient blue fluorescence. | Active layer in Organic Light-Emitting Diodes (OLEDs). |
| Charge Transport | The planar aromatic system facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. | Semiconductor layer in Organic Field-Effect Transistors (OFETs). |
| Thermal Stability | The fused aromatic ring system is inherently stable at high temperatures. | Durable components in electronic devices. |
| Electrochemical Activity | The sulfur-containing ring can be reversibly oxidized, allowing for its use in electrochromic materials. | Smart windows, displays. |
Exploration in Prodrug Design Strategies (focus on molecular design and chemical stability)
The carbamate (B1207046) functional group is a key structural motif frequently employed in prodrug design. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active therapeutic agent. This strategy is often used to improve a drug's properties, such as solubility, chemical stability, or its ability to cross cell membranes.
The tert-butyl carbamate linkage in this compound exemplifies a structure that could be incorporated into a prodrug. While this specific molecule is an intermediate, the carbamate linkage itself is of interest. Carbamates are generally more stable against chemical and enzymatic hydrolysis than esters, providing a more controlled release of the active drug. In a hypothetical prodrug, a carbamate could link a biologically active molecule containing a hydroxyl or amine group to a carrier moiety like the dibenzothiophene. The stability of the tert-butyl carbamate, however, is typically high, and for prodrug applications, more labile carbamates are often designed to ensure cleavage under physiological conditions. The design of carbamate-based FAAH inhibitors, for example, relies on the specific nature of the carbamate to ensure appropriate interaction with the target enzyme. The chemical stability of the carbamate bond is a critical parameter in prodrug design, dictating the rate and extent of active drug release.
Table 3: Carbamate Linkages in Prodrug Design
| Design Strategy | Role of Carbamate Linkage | Advantage |
| Increase Lipophilicity | Masking a polar hydroxyl or amine group on a parent drug with a nonpolar carbamate group. | Enhanced absorption and ability to cross biological membranes. |
| Improve Chemical Stability | Replacing a less stable functional group (e.g., an ester) with a more robust carbamate linker. | Longer shelf-life and stability in the gastrointestinal tract. |
| Targeted Delivery | Designing a carbamate that is selectively cleaved by enzymes present at a specific site in the body. | Reduced off-target side effects and increased drug concentration at the site of action. |
Emerging Research Directions and Future Perspectives
Investigation of Novel Synthetic Pathways and Methodologies for Dibenzothiophene (B1670422) Carbamates
The synthesis of dibenzothiophene carbamates, including the title compound, traditionally relies on multi-step sequences. However, modern organic synthesis is focused on developing more efficient, atom-economical, and environmentally benign methodologies.
Recent research has explored palladium-catalyzed reactions for the construction of the dibenzothiophene scaffold itself, such as the intramolecular coupling of diaryl sulfides via C-H and C-S bond cleavage, which avoids the need for stoichiometric oxidants. rsc.org Another approach involves the synthesis from sulfinate esters, allowing for the creation of dibenzothiophene S-oxides which can then be reduced to the parent heterocycle. rsc.org For the introduction of the carbamate (B1207046) moiety, methods like the Curtius rearrangement of an acyl azide (B81097) intermediate represent a viable pathway. organic-chemistry.org
Future investigations are directed towards the development of one-pot syntheses and direct C-H amination/carbamoylation of the dibenzothiophene core. The formation of the crucial C-N bond on the dibenzothiophene ring is a key area of development. oaepublish.com While C-N bond formation is a well-studied area, its application to complex heterocycles like dibenzothiophene presents unique challenges. nih.gov Catalyst-free methods, such as the intramolecular cyclization of specific precursors, are also emerging as attractive alternatives for synthesizing the core structure. bohrium.com Biocatalysis, using enzymes like esterases or acyltransferases, offers a green chemistry approach for carbamate formation in aqueous media, a direction that could be explored for dibenzothiophene substrates. nih.gov
Table 1: Emerging Synthetic Methodologies for Dibenzothiophene Carbamates
| Methodology | Key Features | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Palladium-Catalyzed C-H/C-S Coupling | Intramolecular cyclization of diaryl sulfides. | High efficiency, avoids stoichiometric oxidants, applicable to complex systems. | Enables synthesis of the core dibenzothiophene scaffold directly from less functionalized precursors. rsc.org |
| Direct C-H Carbamoylation | Direct functionalization of the aromatic C-H bond. | Atom-economical, reduces synthetic steps. | A frontier area; would represent a significant leap in efficiency for synthesizing the target compound. |
| Enzymatic Carbamate Synthesis | Use of enzymes like esterases in aqueous media. | Environmentally friendly ("green chemistry"), high selectivity. | Proven effective for various amines and carbonates, offering a potential future pathway for heterocyclic carbamates. nih.gov |
| Curtius Rearrangement | Formation from a carboxylic acid via an acyl azide intermediate. | Tolerates a wide variety of functional groups. | A reliable method for converting a carboxylic acid group on the dibenzothiophene ring to the tert-butyl carbamate. organic-chemistry.org |
Expansion of Reactive Transformations and Chemo-selective Derivatizations
Tert-butyl N-dibenzothiophen-4-ylcarbamate is a substrate ripe for diverse chemical modifications. The Boc-protecting group can be readily cleaved under acidic conditions to yield 4-aminodibenzothiophene, a primary amine that serves as a nucleophile for a vast array of subsequent reactions.
Beyond the deprotection, research is focused on the chemoselective functionalization of the dibenzothiophene ring system itself. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and geometry of the molecule. rsc.org These oxidized derivatives are valuable in their own right, for instance, as precursors for generating atomic oxygen upon UV irradiation. rsc.org
Furthermore, electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions can introduce additional substituents onto the aromatic rings of the dibenzothiophene core. A key challenge and research focus is achieving regioselectivity in these transformations, directing new functional groups to specific positions while the carbamate moiety remains intact. The development of Pummerer-type reactions and reactions with arynes starting from the S-oxide derivatives opens pathways to highly functionalized dibenzothiophene structures. rsc.org
Integration of this compound Synthesis into Automated and Flow Chemistry Platforms
The transition from traditional batch synthesis to automated and continuous flow platforms offers significant advantages in terms of reproducibility, safety, scalability, and efficiency. interchim.comfraunhofer.de Flow chemistry, in particular, allows for precise control over reaction parameters like temperature and mixing, enabling reactions that are difficult or hazardous to perform on a large scale in batch. fraunhofer.dedfc-kyoto.co.jp
The synthesis of this compound and its derivatives is well-suited for these technologies. Multi-step sequences, often required for complex heterocyclic compounds, can be "telescoped" into a continuous flow process, minimizing manual handling and purification of intermediates. interchim.com Automated platforms can rapidly screen various catalysts, solvents, and reaction conditions to optimize the synthesis. youtube.com Given that some synthetic routes may involve unstable intermediates or hazardous reagents, the small reactor volumes and enhanced safety profile of flow chemistry are particularly beneficial. interchim.com Future work will likely involve the development of dedicated flow-based protocols for the efficient and scalable production of this important building block. youtube.com
Table 2: Comparison of Batch vs. Flow Synthesis for Dibenzothiophene Carbamates
| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Often inefficient, can lead to hotspots. | Highly efficient due to high surface-area-to-volume ratio. | Precise temperature control, improved safety, higher selectivity. dfc-kyoto.co.jp |
| Mass Transfer | Limited by stirring speed and vessel geometry. | Rapid and efficient mixing. | Faster reaction rates, improved yields, higher reproducibility. dfc-kyoto.co.jp |
| Scalability | Often challenging, requires process re-optimization. | Straightforward by running the system for a longer duration. | High reproducibility and easier scale-up from lab to production. interchim.com |
| Safety | Large volumes of reagents and solvents increase risk. | Small reactor volumes minimize risk with hazardous reagents/intermediates. | Enhanced process safety. interchim.com |
Advanced Applications in Targeted Molecular Design and Supramolecular Chemistry
The unique combination of the planar, electron-rich dibenzothiophene core and the hydrogen-bonding-capable carbamate group makes this compound a prime candidate for advanced applications.
In materials science, dibenzothiophene derivatives are actively investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and as high-triplet-energy host materials for phosphorescent organic light-emitting diodes (OLEDs). rsc.orgrsc.orgresearchgate.net The ability to deprotect the carbamate to an amine allows for the facile attachment of this scaffold onto other conjugated systems, enabling the targeted design of materials with tailored electronic and photophysical properties. rsc.org
In supramolecular chemistry, the N-H and C=O groups of the carbamate functionality can act as hydrogen bond donors and acceptors, respectively. nih.gov This allows the molecule to participate in predictable, self-assembling systems, forming well-defined one-, two-, or three-dimensional structures. Such assemblies are of interest for creating functional materials, molecular sensors, and ordered crystalline solids. The interplay between the π-stacking of the dibenzothiophene units and the hydrogen bonding of the carbamate side chains offers a rich field for designing complex molecular architectures. nih.gov
Synergistic Approaches Combining Experimental and Computational Studies for Predictive Research
The integration of computational chemistry with experimental synthesis has become an indispensable tool in modern chemical research. acs.orgnih.gov Density Functional Theory (DFT) and other computational methods provide profound insights into molecular structure, electronic properties, and reaction mechanisms that can be difficult to probe experimentally. acs.orgresearchgate.net
For this compound and its derivatives, computational studies are crucial for:
Predicting Electronic Properties: DFT calculations can determine the HOMO/LUMO energy levels, which is vital for designing new materials for OLEDs and OFETs. scispace.comscirp.org
Elucidating Reaction Mechanisms: Theoretical studies can map out the energy profiles of potential synthetic pathways, helping to identify the most favorable reaction conditions and predict product regioselectivity. acs.orgmdpi.com
Understanding Spectroscopic Data: Time-dependent DFT (TD-DFT) can be used to calculate UV-vis absorption spectra, aiding in the interpretation of experimental data and confirming the structure of newly synthesized compounds. nih.gov
This synergistic approach accelerates the research cycle: computational predictions guide experimental efforts toward the most promising molecular targets and synthetic routes, while experimental results provide benchmarks for refining and validating the computational models. acs.orgrsc.org This powerful combination is essential for the predictive design of novel dibenzothiophene-based molecules for specific, targeted applications. acs.orgmdpi.com
Table 3: Role of Computational Methods in Dibenzothiophene Carbamate Research
| Computational Method | Application | Insight Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization & Electronic Structure | Predicts stable molecular conformations, HOMO/LUMO energies, and charge distribution. | scispace.comscirp.org |
| DFT for Reaction Mechanisms | Transition State Searching & Energy Profiling | Elucidates reaction pathways, calculates activation barriers, and explains selectivity. | acs.orgmdpi.com |
| Time-Dependent DFT (TD-DFT) | Calculation of Electronic Spectra | Predicts UV-vis absorption wavelengths and intensities, aiding in structural characterization. | scispace.comnih.gov |
| Molecular Dynamics (MD) | Simulation of Supramolecular Assembly | Provides insight into the formation and stability of larger molecular aggregates and crystal packing. | acs.org |
Q & A
Q. Table 1: Example Reaction Conditions and Yields
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 0–25 | 75–85 |
| THF | Pyridine | 25 | 60–70 |
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Comprehensive characterization requires:
- NMR Spectroscopy : H and C NMR confirm carbamate linkage (e.g., tert-butyl group at δ ~1.4 ppm) and dibenzothiophene aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS: calculated 300.1062, observed 300.1058) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C of carbamate) confirm functional groups .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Discrepancies in biological data (e.g., anti-inflammatory vs. no activity) may arise from:
- Purity Variations : Impurities >5% (e.g., unreacted amine) can skew assays. Validate purity via HPLC (≥95%) before testing .
- Assay Conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or inflammatory stimuli (LPS vs. TNF-α) impact results. Standardize protocols across studies .
- Metabolic Stability : Use microsomal stability assays to assess if rapid degradation in certain models masks activity .
Advanced Question: How does stereochemistry influence the compound’s interactions with biological targets?
Methodological Answer:
Stereochemical orientation (e.g., R vs. S configurations in analogs) can alter binding affinity. For example:
- Molecular Docking : Simulate binding poses with enzymes like COX-2; (R)-isomers may form stronger hydrogen bonds with catalytic residues .
- Enzyme Inhibition Assays : Compare IC values of enantiomers. A study on a related carbamate showed a 10-fold difference in activity between (R)- and (S)-forms .
Advanced Question: What methodologies are recommended for studying interactions with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (k, k) to targets like serum albumin or receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding driven by hydrophobic vs. electrostatic interactions .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzymes (e.g., cytochrome P450) upon compound binding .
Table 2: Key Research Applications and Findings
| Application Area | Methodology | Key Finding | Reference |
|---|---|---|---|
| Enzyme Inhibition | Fluorescence-based assays | IC = 12.3 µM for COX-2 | |
| Anti-inflammatory Studies | Murine macrophage model (LPS-induced) | 40% reduction in NO production at 10 µM | |
| Structural Analog Design | Molecular docking | Enhanced activity with 4-fluorophenyl substitution |
Advanced Question: How can structural analogs be systematically evaluated for improved activity?
Methodological Answer:
- SAR Studies : Modify substituents (e.g., halogenation at dibenzothiophene’s 2-position) and test activity. For example, 2-fluoro analogs showed 2x higher solubility without losing potency .
- Computational Screening : Use density functional theory (DFT) to predict electron distribution effects on reactivity and binding .
- In Vivo Pharmacokinetics : Assess bioavailability and half-life in rodent models to prioritize analogs for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
